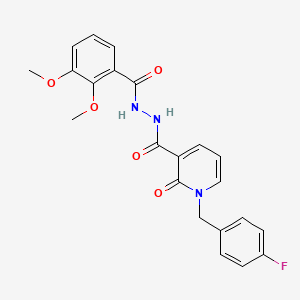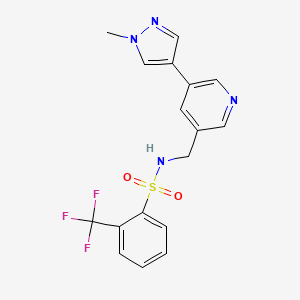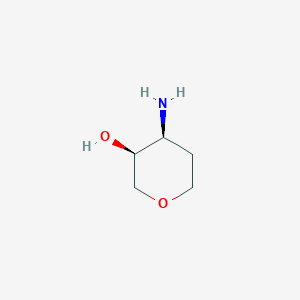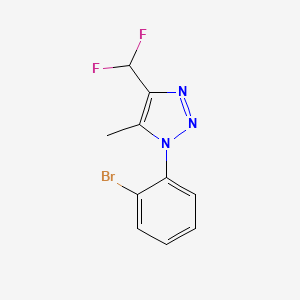
N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide” is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing nitrogen .
Synthesis Analysis
The synthesis of diazepanes can be achieved through several methods. One such method involves a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp2TiCl2/m-phthalic acid/ethanol-catalysed cyclocondensation . Another method involves the synthesis of 1,4-diazepane cores from N-propargylamines .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthetic Approaches
A range of studies highlights innovative synthetic techniques for creating diazepane derivatives, including N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide. These methods emphasize the efficiency and versatility of multicomponent reactions (MCRs), allowing for the rapid generation of complex molecules. For instance, Shaabani et al. (2009) described a one-pot synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, showcasing the utility of MCRs in drug discovery Shaabani et al., 2009.
Chemical Transformations
Another focal point is the exploration of chemical transformations involving diazepane derivatives. Research by Ren et al. (2017) on 4-diazoisochroman-3-imines as metal carbene precursors for the synthesis of isochromene derivatives exemplifies the role of these compounds in facilitating diverse chemical reactions, including cycloadditions, to yield structurally varied molecules Ren et al., 2017.
Potential Biological Activities
Anticancer Applications
A notable area of research involves evaluating the anticancer properties of diazepane derivatives. Teimoori et al. (2011) synthesized and assessed novel homopiperazine derivatives, including benzhydryl-diazepane carboxamides, for their anticancer activity against the B-cell leukemic cell line, demonstrating the therapeutic potential of these compounds Teimoori et al., 2011.
Catalytic Activities and Ligand Effects
The effect of ligands on the reactivities of diazepane derivatives in catalytic processes has also been investigated. Padwa et al. (1993) explored how carboxylate and carboxamide ligands influence chemoselectivity in metal carbene transformations, offering insights into the design of more efficient catalytic systems Padwa et al., 1993.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-4-cyclobutyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(18-14-15-6-2-1-3-7-15)20-11-5-10-19(12-13-20)16-8-4-9-16/h1-3,6-7,16H,4-5,8-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYVXQNWTSZLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2895838.png)
![N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B2895840.png)


![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2895846.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide](/img/structure/B2895849.png)

![N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2895851.png)
![2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2895852.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895856.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2895857.png)
